Cas no 1323251-06-4 (4-Hydroxy Mepivacaine-d3)

4-Hydroxy Mepivacaine-d3 Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy Mepivacaine-d3
- N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
- 1323251-06-4
- DTXSID70857725
- HY-132439S
- CS-0200572
- J-006162
- N-(4-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide
- N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
- N-(4-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide; 4'-hydroxy-1-(methyl-d3)-2',6'-pipecoloxylidide; 1-(Methyl-d3)-4'-hydroxy-2',6'-pipecoloxylidide; 1-(Methyl-d3)pipecolo-4'-hydroxy-2',6'-xylidide;
-
- Inchi: InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3
- InChI Key: FBFWYQLEUFLRTK-HPRDVNIFSA-N
- SMILES: CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Computed Properties
- Exact Mass: 265.18700
- Monoisotopic Mass: 265.186958187g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Melting Point: >226°C (dec.)
- PSA: 52.57000
- LogP: 2.44270
4-Hydroxy Mepivacaine-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-394453-1mg |
4-Hydroxy Mepivacaine-d3, |
1323251-06-4 | 1mg |
¥2708.00 | 2023-09-05 | ||
TRC | H825362-10mg |
4-Hydroxy Mepivacaine-d3 |
1323251-06-4 | 10mg |
$ 1355.00 | 2023-09-07 | ||
TRC | H825362-1mg |
4-Hydroxy Mepivacaine-d3 |
1323251-06-4 | 1mg |
$ 176.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-394453-1 mg |
4-Hydroxy Mepivacaine-d3, |
1323251-06-4 | 1mg |
¥2,708.00 | 2023-07-11 |
4-Hydroxy Mepivacaine-d3 Related Literature
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
Additional information on 4-Hydroxy Mepivacaine-d3
Professional Introduction to 4-Hydroxy Mepivacaine-d3 (CAS No: 1323251-06-4)
4-Hydroxy Mepivacaine-d3 is a deuterated derivative of the widely used local anesthetic Mepivacaine. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No: 1323251-06-4, has garnered significant attention in the field of pharmaceutical chemistry due to its unique properties and potential applications. The introduction of deuterium atoms into the molecular structure of Mepivacaine not only modifies its pharmacokinetic profile but also enhances its stability and metabolic pathways, making it a subject of extensive research in drug development.
The compound 4-Hydroxy Mepivacaine-d3 belongs to the amide class of local anesthetics, which are known for their efficacy in providing temporary relief from pain by blocking nerve signals. The addition of deuterium isotopes can influence the compound's interactions with biological targets, potentially leading to improved bioavailability and reduced side effects. This modification is particularly relevant in the context of developing next-generation anesthetics that offer better patient outcomes.
In recent years, there has been a growing interest in the use of deuterated compounds in medicine. Deuterium labeling, also known as deuterium enrichment, has been shown to alter the metabolic stability and pharmacological properties of drugs. For instance, studies have demonstrated that deuterated local anesthetics exhibit prolonged half-lives and reduced clearance rates compared to their non-deuterated counterparts. This can lead to more consistent and prolonged analgesic effects, which is particularly beneficial in chronic pain management scenarios.
The synthesis of 4-Hydroxy Mepivacaine-d3 involves sophisticated chemical methodologies that ensure the precise incorporation of deuterium atoms at specific positions within the molecule. Advanced techniques such as deuterium exchange reactions and isotopic labeling methods are employed to achieve high isotopic purity. These synthetic approaches are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the key areas where 4-Hydroxy Mepivacaine-d3 shows promise is in minimally invasive surgical procedures. The enhanced stability and prolonged action profile make it an attractive candidate for use in operations where prolonged anesthesia is required without frequent re-administration. This can lead to improved patient comfort and reduced recovery times post-surgery. Additionally, the compound's potential to exhibit lower toxicity profiles compared to traditional local anesthetics could make it a safer option for patients with compromised immune systems or those undergoing multiple surgeries.
Evidence from preclinical studies indicates that 4-Hydroxy Mepivacaine-d3 demonstrates superior pharmacokinetic properties when compared to standard Mepivacaine. These studies have shown that the deuterated derivative exhibits a slower onset of action but a significantly longer duration of effect. This profile is particularly advantageous in scenarios where sustained anesthesia is required, such as in long-duration surgeries or continuous regional anesthesia techniques.
The regulatory landscape for deuterated pharmaceuticals is evolving rapidly, with increasing recognition of their therapeutic potential. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are actively reviewing applications for deuterated drugs, including local anesthetics like 4-Hydroxy Mepivacaine-d3. The approval process involves rigorous evaluation of safety, efficacy, and pharmacokinetic data to ensure that these compounds meet the necessary standards for clinical use.
The impact of deuterium labeling on drug metabolism is another critical aspect that has been extensively studied. Deuterated compounds often exhibit altered metabolic pathways, which can lead to reduced clearance rates and increased systemic exposure. This phenomenon, known as "deuterium kinetic isotope effect," can significantly influence how a drug behaves within the body. For example, studies have shown that deuterated local anesthetics may require lower dosages to achieve comparable analgesic effects compared to their non-deuterated versions.
In conclusion, 4-Hydroxy Mepivacaine-d3 represents a significant advancement in the field of local anesthetics due to its unique properties derived from deuterium labeling. Its enhanced stability, prolonged action profile, and potential for reduced side effects make it a promising candidate for various medical applications. As research continues to uncover more about the benefits of deuterated pharmaceuticals, compounds like 4-Hydroxy Mepivacaine-d3 are poised to play a crucial role in improving patient care and surgical outcomes worldwide.
1323251-06-4 (4-Hydroxy Mepivacaine-d3) Related Products
- 1346597-79-2(3-Hydroxy Mepivacaine-d3)
- 247061-17-2(N-Desmethyl 3-Hydroxy Mepivacaine)
- 37055-90-6(3-Hydroxy Mepivacaine)
- 163589-30-8(3-Hydroxy Ropivacaine)
- 163589-31-9(4-Hydroxy Ropivacaine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)




